molecular formula C24H27BrF2N2O4S B14023808 (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate

(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate

Cat. No.: B14023808
M. Wt: 557.4 g/mol
InChI Key: OBUPKGOLRNAZIS-FQEVSTJZSA-N
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Description

(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate is a complex organic compound that features a combination of bromine, fluorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo and difluorophenyl groups: These groups can be introduced via halogenation and electrophilic aromatic substitution reactions.

    Attachment of the tert-butyl carbamate group: This step often involves the reaction of an amine with tert-butyl chloroformate under basic conditions.

    Addition of the methylsulfonyl and but-1-YN-1-YL groups: These groups can be introduced through nucleophilic substitution and alkyne addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of bromine, fluorine, and sulfonyl groups suggests that it could interact with biological targets in unique ways.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate
  • (S)-Tert-butyl (1-(3-chloro-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-difluorophenyl)ethyl)carbamate
  • (S)-Tert-butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-YN-1-YL)pyridin-2-YL)-2-(3,5-dichlorophenyl)ethyl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both bromine and fluorine atoms, along with the sulfonyl and alkyne groups, provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C24H27BrF2N2O4S

Molecular Weight

557.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[3-bromo-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]carbamate

InChI

InChI=1S/C24H27BrF2N2O4S/c1-23(2,3)33-22(30)29-20(13-15-11-16(26)14-17(27)12-15)21-19(25)8-7-18(28-21)9-10-24(4,5)34(6,31)32/h7-8,11-12,14,20H,13H2,1-6H3,(H,29,30)/t20-/m0/s1

InChI Key

OBUPKGOLRNAZIS-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)C#CC(C)(C)S(=O)(=O)C)Br

Origin of Product

United States

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